molecular formula C4H6N8S2 B1211709 5,5'-Dithiobis(1-methyltetrazole) CAS No. 62671-38-9

5,5'-Dithiobis(1-methyltetrazole)

Cat. No.: B1211709
CAS No.: 62671-38-9
M. Wt: 230.3 g/mol
InChI Key: FOTIRCKWBGLFNQ-UHFFFAOYSA-N
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Description

5,5’-Dithiobis(1-methyltetrazole) is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of two 1-methyltetrazole rings connected by a disulfide bond. This compound has been studied for its potential in inhibiting enzymes such as aldehyde dehydrogenase, making it relevant in both medicinal and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dithiobis(1-methyltetrazole) typically involves the oxidation of 1-methyltetrazole-5-thiol. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods

Industrial production of 5,5’-Dithiobis(1-methyltetrazole) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dithiobis(1-methyltetrazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Over-oxidation can lead to the formation of sulfonic acids.

    Reduction: Yields 1-methyltetrazole-5-thiol.

    Substitution: Produces mixed disulfides.

Scientific Research Applications

5,5’-Dithiobis(1-methyltetrazole) has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5,5’-Dithiobis(1-methyltetrazole) involves the inactivation of aldehyde dehydrogenase. The disulfide bond in the compound interacts with the catalytic cysteine residue in the enzyme, leading to its inactivation. This mechanism is similar to that of disulfiram, a well-known aldehyde dehydrogenase inhibitor .

Comparison with Similar Compounds

Similar Compounds

    Disulfiram: Shares a similar mechanism of action but has a different structural framework.

    1-Methyl-5-methylthiotetrazole: A simpler analogue with no significant enzyme inhibition properties.

    Methyl 5-(1-methyltetrazolyl) disulfide: Another potent inhibitor of aldehyde dehydrogenase.

Uniqueness

5,5’-Dithiobis(1-methyltetrazole) is unique due to its specific structural configuration, which allows it to effectively inhibit aldehyde dehydrogenase. Its dual tetrazole rings connected by a disulfide bond provide a distinct advantage in terms of stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTIRCKWBGLFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SSC2=NN=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211729
Record name 5,5'-Dithiobis(1-methyltetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62671-38-9
Record name 5,5'-Dithiobis(1-methyltetrazole)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dithiobis(1-methyltetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iodine of 5 mmol is solved in methanol of 30 ml in an argon atmosphere. Into the solution thus formed, a solution of 5-mercapto-1-methyltetrazole of 10 mmol and sodium methoxide of 5 mmol dissolved in methanol is dropped slowly. Thereafter, the solution thus formed is stirred for three hours, and cooled to -60° C. Then, the precipitate thus created is separated by filtration. The precipitate is dried in a decompressing atmosphere, and recrystallized three times by ethanol to provide 5,5'-dithiobis (1-methyltetrazole).
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Synthesis routes and methods II

Procedure details

Within a flask having a capacity of 1000 ml, 5-mercapto-1-methyltetrazole of 1000 mmol is solved in methanol of 450 ml, and the solution thus formed is cooled by water bathing. Into the solution thus prepared, 34.5% hydrogen peroxide of 20 ml is dropped slowly. At several minutes after dropping, the reaction generates heat, thus creating precipitate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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